molecular formula C14H12Cl2N2O2 B13731015 Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate CAS No. 20045-78-7

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate

Cat. No.: B13731015
CAS No.: 20045-78-7
M. Wt: 311.2 g/mol
InChI Key: WAJYJSYFFTXZKF-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the phenyl and pyrimidine rings can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenyl)pyrimidine-4-carboxylate: Lacks the additional chloro group on the pyrimidine ring, which may affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.

    2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid: The carboxylic acid derivative, which may exhibit different chemical and biological properties due to the absence of the ester group.

Properties

CAS No.

20045-78-7

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl]acetate

InChI

InChI=1S/C14H12Cl2N2O2/c1-2-20-13(19)8-11-7-12(16)18-14(17-11)9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3

InChI Key

WAJYJSYFFTXZKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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